Acetic acid;trifluoroborane

Description

Fundamental Considerations of Lewis Acidity in Boron Chemistry

The concept of acidity and basicity is fundamental to chemistry, and the Lewis theory provides a broad framework wherein a Lewis acid is an electron-pair acceptor and a Lewis base is an electron-pair donor. mappingignorance.org Boron, a member of Group 13 of the periodic table, is a metalloid whose compounds are extensively utilized in various industrial applications. mappingignorance.orgacs.org A key characteristic of many boron compounds, such as boron trihalides (BX₃), is their strong Lewis acidic nature. mappingignorance.org This acidity stems from the electronic structure of the central boron atom, which in its trivalent state, possesses only six electrons in its valence shell, rendering it electron-deficient. mappingignorance.orgfiveable.me This electron deficiency drives the boron atom to readily accept a pair of electrons from a Lewis base to form a coordinate covalent bond, thereby achieving a more stable electronic configuration. fiveable.memdpi.com

The strength of a boron-based Lewis acid is influenced by the substituents attached to the boron atom. acs.org Factors such as electronegativity and atomic size of the substituents play a crucial role in determining the Lewis acidity. acs.org Contrary to predictions based solely on electronegativity, the Lewis acidity of boron trihalides increases from BF₃ to BBr₃ (BF₃ < BCl₃ < BBr₃). acs.orgwikipedia.org This trend is often explained by the extent of π-bonding between the boron atom and the halogen atoms, which is strongest in BF₃ and decreases down the group. wikipedia.org This back-bonding reduces the electron deficiency of the boron center in BF₃, thus decreasing its Lewis acidity relative to the other boron trihalides.

Historical Context and Evolution of Boron Trifluoride Adduct Research

Boron trifluoride (BF₃) has long been recognized as a versatile and powerful Lewis acid catalyst in organic chemistry. acs.orgwikipedia.org Its application in promoting a wide range of chemical reactions, including polymerization of unsaturated compounds, isomerization, acylation, and alkylation, has been documented for many decades. wikipedia.org Early research efforts were directed at understanding and harnessing the catalytic potential of gaseous BF₃. However, the gaseous nature and challenging handling of BF₃ spurred the development of more convenient and stable forms of this reagent.

A significant advancement in the field was the preparation and use of BF₃ adducts with various Lewis bases. These adducts, being more stable and easier to handle, provided a practical means of utilizing the catalytic power of BF₃ in a controlled manner. Among the most well-known and widely used is the boron trifluoride diethyl etherate complex (BF₃·O(C₂H₅)₂), a liquid that serves as a convenient laboratory source of BF₃. wikipedia.orgresearchgate.net The success of the etherate complex led to the exploration and development of a broader range of BF₃ adducts. Researchers began to investigate adducts formed with other Lewis bases, such as alcohols, amines, and carboxylic acids. heyigasglobal.comheyigasglobal.comacs.org This evolution in research allowed for a more refined control over the catalytic activity, selectivity, and substrate scope of BF₃-mediated reactions. The formation of adducts with specific Lewis bases, like the boron trifluoride methanol (B129727) complex, provided catalysts with tailored properties for different synthetic challenges. heyigasglobal.comheyigasglobal.com

Current Paradigms and Significance of Acetic Acid;trifluoroborane as a Potent Lewis Acid Catalyst

In the landscape of modern chemical research, the this compound complex (BF₃·CH₃COOH) has emerged as a noteworthy and potent Lewis acid catalyst. heyigasglobal.comheyigasglobal.com This adduct is a stable complex formed from the interaction of boron trifluoride with acetic acid. heyigasglobal.comontosight.ai It typically presents as a colorless to pale yellow liquid. ontosight.aichemicalbook.comguidechem.com The primary significance of the this compound complex lies in its efficacy as a catalyst for a variety of important organic transformations.

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₇BF₃O₄⁻ |

| Molecular Weight | 186.9 g/mol |

| Appearance | Colorless to light yellow or yellow-brown liquid chemicalbook.com |

| Density | 1.353 g/mL at 25 °C chemicalbook.com |

| Melting Point | -47 °C chemicalbook.com |

| Boiling Point | 140-148 °C chemicalbook.com |

| Flash Point | 183 °F chemicalbook.com |

| Refractive Index | n20/D 1.368 chemicalbook.com |

| Solubility in Water | Reacts chemicalbook.comguidechem.com |

| Sensitivity | Moisture Sensitive chemicalbook.com |

Relative Lewis Acidity of Boron Trihalides

| Boron Trihalide | Lewis Acidity Trend |

| Boron trifluoride (BF₃) | Weakest |

| Boron trichloride (B1173362) (BCl₃) | Intermediate |

| Boron tribromide (BBr₃) | Stronger |

| Boron triiodide (BI₃) | Strongest wikipedia.org |

Structure

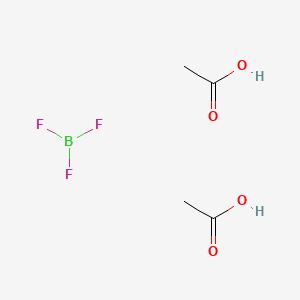

2D Structure

Properties

IUPAC Name |

acetic acid;trifluoroborane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.BF3/c2*1-2(3)4;2-1(3)4/h2*1H3,(H,3,4); | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTMJGCQSLZICX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CC(=O)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Borate(1-), bis(acetato-.kappa.O)difluoro-, hydrogen fluoride (1:2:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

373-61-5 | |

| Record name | Borate(1-), bis(acetato-.kappa.O)difluoro-, hydrogen fluoride (1:2:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydrogen bis(acetato-O)difluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Pathways for Acetic Acid;trifluoroborane and Its Derived Complexes

Direct Adduct Formation Strategies and Optimization

The formation of the acetic acid;trifluoroborane adduct is a primary example of a Lewis acid-base interaction, where acetic acid acts as the Lewis base, donating electron density to the electron-deficient boron trifluoride, the Lewis acid.

Stoichiometric Reactions of Acetic Acid with Boron Trifluoride

The most direct method for synthesizing the this compound complex involves the stoichiometric reaction of its constituent components. The complex is typically formed from boron trifluoride (BF₃) and acetic acid (CH₃COOH) in a 1:2 molar ratio. ontosight.aiwatson-int.com This reaction can be achieved by saturating glacial acetic acid with gaseous boron trifluoride, sometimes under pressure in a closed vessel, to yield the adduct. google.com The resulting product is a colorless to light yellow transparent liquid. heyigasglobal.comguidechem.com The formation of a 1:1 complex, CH₃COOH·BF₃, has also been reported, which contains 51.9% BF₃. google.com The more commonly cited 1:2 complex is stable, though sensitive to moisture, and soluble in various organic solvents, making it a versatile reagent for both laboratory and industrial applications. heyigasglobal.comchemicalbook.com

Interactive Table: Physicochemical Properties of this compound Below is an interactive table summarizing the key properties of the this compound complex.

| Property | Value | Source(s) |

| CAS Number | 373-61-5 | heyigasglobal.comsigmaaldrich.comwatson-int.comchemicalbook.com |

| Molecular Formula | BF₃ · 2CH₃COOH | sigmaaldrich.comwatson-int.com |

| Molecular Weight | 187.91 g/mol | watson-int.comcymitquimica.com |

| Appearance | Colorless to light yellow transparent liquid | heyigasglobal.comguidechem.com |

| Density | 1.340-1.360 g/cm³ at 20 °C | heyigasglobal.comwatson-int.com |

| Melting Point | -47 °C | guidechem.comchemicalbook.com |

| Boiling Point | 140-148 °C | guidechem.comchemicalbook.com |

| Refractive Index | n20/D 1.368 | sigmaaldrich.comchemicalbook.com |

| Storage | Store below +30°C under a dry atmosphere | chemicalbook.com |

| Sensitivity | Moisture sensitive | chemicalbook.com |

Click on the headers to sort the table.

Reflux-Based Synthetic Approaches

Reflux conditions are frequently employed in reactions utilizing the this compound complex as a catalyst, underscoring the thermal stability of the adduct. For instance, in the Pechmann reaction for synthesizing 4-methyl coumarins, a polyvinylpolypyrrolidone-bound boron trifluoride (PVPP-BF₃) complex is used under ethanol (B145695) reflux conditions. academie-sciences.fr Similarly, the Fries rearrangement, a key step in the total synthesis of furanaphin, is effectively assisted by the BF₃·2CH₃COOH complex when heated at reflux in dichloromethane (B109758) (CH₂Cl₂). thieme-connect.com

In some procedures, the complex is used as a catalyst in reactions that are heated to reflux after an initial exothermic phase has subsided. google.com While these examples primarily illustrate the use of the complex under reflux, they implicitly confirm that the adduct is stable and active at elevated temperatures, a critical factor for many synthetic applications. The synthesis of boron trifluoride etherate can be achieved by heating a BF₃:2CH₃COOH complex with 2-methylthiophenol, followed by the addition and subsequent distillation of diethyl ether, demonstrating a transformation of the acetic acid complex under heating. prepchem.com

Catalytic Generation and In Situ Formation in Reaction Systems

Beyond its pre-formed application, the this compound complex can be generated in situ, or boron trifluoride itself can be used as a catalyst in processes that produce acetic acid, leading to the formation of the complex within the reaction system.

High-Pressure Catalytic Processes for Acetic Acid Synthesis Utilizing Boron Trifluoride

Boron trifluoride serves as a potent catalyst in high-pressure carbonylation reactions. A related process involves the synthesis of p-tolualdehyde, where toluene (B28343) reacts with carbon monoxide in the presence of hydrogen fluoride (B91410) and boron trifluoride as a catalyst. google.com This reaction proceeds through the formation of a p-tolualdehyde-hydrogen fluoride-boron trifluoride complex under pressure. google.com A similar principle applies to the synthesis of acetic acid from methanol (B129727) and carbon monoxide, where boron trifluoride can act as a catalyst, facilitating the carbonylation step and leading to the in situ generation of the this compound complex. google.com The use of pressure is a key parameter in these syntheses, as seen in the formation of the complex by saturating acetic acid with BF₃ gas in a sealed vessel. google.com

Kinetic Studies and Activation Energy Profiling of Complex Formation

Kinetic studies reveal important aspects of the behavior of the this compound complex in reactions. In the boron fluoride-catalyzed addition of acetic acid to 2-butene, the reaction rate was found to be dependent on the concentration of the acetic acid-boron trifluoride complex. cdnsciencepub.com The kinetics suggest that the reaction is second order with respect to the acid-BF₃ complex. cdnsciencepub.com This implies that two molecules of the complex are involved in the rate-determining step of the olefin addition. cdnsciencepub.com

Comparative kinetic studies on the polymerization of trioxane (B8601419) catalyzed by different boron trifluoride coordination complexes provide further insight into the catalytic activity of the acetic acid adduct. oup.comoup.com These studies, conducted in ethylene (B1197577) dichloride, showed that the rate of polymerization decreased in the order: BF₃·EtOH > BF₃·AcOH > BF₃·Et₂O. oup.comoup.com Conversely, the molecular weights of the resulting polymers decreased in the order: BF₃·Et₂O > BF₃·EtOH ≈ BF₃·AcOH. oup.comoup.com This suggests that while the acetic acid complex is a moderately fast initiator of polymerization, it leads to polymers of lower molecular weight compared to the etherate complex, a factor attributed to chain transfer reactions. The initiation is believed to occur via the addition of a cation produced from the BF₃ coordination complex to the trioxane molecule. oup.com

Interactive Table: Comparative Catalytic Activity of BF₃ Complexes in Trioxane Polymerization

| Catalyst | Relative Rate of Polymerization | Relative Molecular Weight of Polymer | Source(s) |

| BF₃·EtOH | Highest | Intermediate | oup.comoup.com |

| BF₃·AcOH | Intermediate | Intermediate | oup.comoup.com |

| BF₃·Et₂O | Lowest | Highest | oup.comoup.com |

This table summarizes the relative performance of different BF₃ complexes under similar reaction conditions.

Preparation of Functionally Substituted Boron-Containing Carboxylic Acid Derivatives

The principles of forming the this compound complex can be extended to a variety of substituted carboxylic acids. A novel reaction is the alkylation of carboxylic acids by the ethyl moiety of boron trifluoride etherate (BTE), which serves as both the Lewis acid catalyst and the alkylating agent in the absence of alcohol. semanticscholar.orgscispace.com This reaction has been shown to be compatible with a range of functional groups on both aromatic and aliphatic carboxylic acids, including halogens, and amino and nitro groups, affording good yields of the corresponding ethyl esters. semanticscholar.org

However, the reaction is not without limitations. Hydroxyl groups at the meta and para positions of aromatic carboxylic acids were observed to be partially etherified, whereas ortho-substituted hydroxyl groups were unaffected. semanticscholar.org Furthermore, the alkene functional group present in undecylenic acid underwent polymerization under the reaction conditions, although the carboxylic acid function was still successfully alkylated. semanticscholar.org This methodology provides a unique pathway to functionally substituted esters, proceeding through a boron-containing intermediate.

Synthesis of Ligated α-Boryl Acetic Acids

The synthesis of ligated α-boryl acetic acids represents a significant advancement in the field of organoboron chemistry. These compounds, which are derivatives of the parent boroacetic acid (BH2CH2CO2H), have been successfully prepared and characterized, providing a new class of carboxylic acids with unique electronic properties. researchgate.netresearchgate.net The primary synthetic route to these stable acids involves the basic hydrolysis of their corresponding ligated α-boryl acetic acid esters. researchgate.netpitt.edu

This methodology has been employed to synthesize a series of monoacids with the general formula L-BH2CH2CO2H and a diacid, L-BH(CH2CO2H)2. researchgate.net The ligands (L) utilized in these syntheses are crucial for stabilizing the boryl group and include N-heterocyclic carbenes (NHCs), amines, and pyridines. researchgate.netresearchgate.net The choice of ligand influences the properties of the final acid.

The general synthetic approach commences with the preparation of stable ligated α-boryl esters. These precursors can be synthesized through various methods, including the rhodium-catalyzed B-H insertion of N-heterocyclic carbene boranes into diazoesters. pitt.eduresearchgate.net Once the ligated α-boryl ester is obtained, it undergoes basic hydrolysis, typically using a strong base such as potassium hydroxide (B78521), to yield the desired ligated α-boryl acetic acid. researchgate.net The resulting acids have been isolated and characterized using techniques such as X-ray crystallography. researchgate.netpitt.edu

Detailed research findings have shown that these ligated α-boryl acetic acids are among the least acidic carboxylic acids known. researchgate.netpitt.edu This reduced acidity is attributed to the strong electron-donating nature of the ligated boryl substituents.

A summary of synthesized ligated α-boryl acetic acids is presented below:

| Compound Type | General Formula | Ligand (L) Types | Reference |

| Monoacid | L-BH2CH2CO2H | N-Heterocyclic Carbene, Amine, Pyridine | researchgate.netresearchgate.net |

| Diacid | L-BH(CH2CO2H)2 | N-Heterocyclic Carbene, Amine, Pyridine | researchgate.net |

The mechanistic pathway for the formation of ligated α-boryl acetic acids via ester hydrolysis follows a well-established nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the departure of the alkoxide leaving group, which is subsequently protonated to form an alcohol, while the resulting carboxylate is protonated during acidic workup to yield the final carboxylic acid.

Further diversification of α-boryl carbonyl compounds has been achieved through methods like the regioselective radical α-borylation of α,β-unsaturated carbonyl compounds. researchgate.netd-nb.info This approach allows for the direct synthesis of α-borylcarbonyl molecules, which can be valuable precursors to other functionalized organoboron compounds. d-nb.info

Elucidation of Lewis Acid Base Interactions and Coordination Chemistry of Acetic Acid;trifluoroborane

Thermodynamic and Kinetic Characterization of Adduct Formation Enthalpies

The formation of the acetic acid;trifluoroborane adduct is an exothermic process, driven by the interaction between the electron-deficient boron atom in BF₃ (the Lewis acid) and the lone pair of electrons on the oxygen atom of the carbonyl group in acetic acid (the Lewis base).

Experimental Determination and Theoretical Validation of Lewis Basicity

The Lewis basicity of a compound refers to its ability to donate an electron pair to a Lewis acid. Theoretical calculations, such as those using density functional theory (DFT), and experimental measurements are employed to quantify this property. The enthalpy of complexation for the 1:1 adduct of acetic acid and boron trifluoride has been a subject of study, with different computational methods providing varying results. For instance, DFT calculations suggest a higher stability for the Acetic Acid:BF₃ complex compared to several other oxygen-containing Lewis bases, while MP2 methods indicate it is less stable.

The study of Lewis basicity is not limited to gas-phase interactions. The BF₃ affinity scale, which measures the enthalpy of adduct formation in a non-coordinating solvent like dichloromethane (B109758), provides a comprehensive ranking of Lewis bases. researchgate.netresearchgate.net High-level ab initio calculations combined with solvation models are used to reproduce experimental enthalpy values and to understand the influence of the solvent on the Lewis basicity. researchgate.net These theoretical approaches are crucial for validating experimental findings and for predicting the properties of adducts that are difficult to study experimentally. researchgate.netmdpi.com

Table 1: Enthalpy of Formation Data

| Compound | Formula | Enthalpy of Formation (kJ/mol) | Conditions | Reference |

|---|---|---|---|---|

| Acetic Acid (gas) | CH₃COOH | -432.25 ± 0.59 | 298.15 K, 1 atm | nist.gov |

| Acetic Acid (aq, 10000 H₂O) | CH₃COOH | -484.93 ± 0.23 | 298.15 K | anl.govanl.gov |

| Boron Trifluoride (gas) | BF₃ | -1137 | 298.15 K | wikipedia.org |

Structural and Electronic Characterization of this compound Adducts

The formation of an adduct between acetic acid and boron trifluoride results in significant changes to the molecular structure and electronic distribution of both molecules.

Geometrical Structures and Bond Parameters

Computational studies have been instrumental in determining the geometrical structures of various complexes formed between acetic acid and boron trifluoride. These studies report on bond lengths and angles, providing insight into the nature of the coordination bond. For the acetic acid molecule itself, the bond angles around the methyl carbon are approximately 109.5°, while those around the carboxylic carbon are close to 120°. webassign.netquora.com The C-O-H bond angle is slightly less than 109.5°. quora.com Upon adduct formation with BF₃, the geometry around the boron atom changes significantly.

Hybridization Changes at Boron Centers Upon Adduct Formation (sp² to sp³ Transition)

In its free state, boron trifluoride has a trigonal planar geometry with the boron atom being sp² hybridized. doubtnut.com Upon forming an adduct with a Lewis base like acetic acid, the boron atom accepts a pair of electrons, leading to the formation of a fourth bond. This causes a change in the hybridization of the boron atom from sp² to sp³, resulting in a tetrahedral geometry around the boron center. doubtnut.comuniv-evry.fr This transition from a planar to a pyramidal geometry at the boron center is a hallmark of Lewis acid-base adduct formation. wikipedia.org

Analysis of Specific Coordination Environments (e.g., 1:1, 1:2, and 2:2 Complexes)

Acetic acid and boron trifluoride can form complexes with different stoichiometries, including 1:1, 1:2, and 2:2 adducts. Theoretical studies using ab initio and DFT methods have been employed to investigate the structures and relative stabilities of these various complexes. The 1:2 complex, often referred to as Boron trifluoride acetic acid complex (1:2), is a commercially available reagent. americanelements.comavantorsciences.comalfa-chemistry.com The existence and stability of these different coordination environments depend on the reaction conditions and the relative concentrations of the acid and base. The study of these complexes reveals the intricate nature of the interactions between acetic acid and boron trifluoride, going beyond the simple 1:1 adduct.

Table 2: Properties of this compound Adducts

| Property | Description | Reference |

|---|---|---|

| IUPAC Name | This compound | americanelements.com |

| Synonyms | TRIFLUOROBORANE COMPOUND WITH ACETIC ACID, 1:2; Aceticacidborontrifluoride(2:1) | |

| Molecular Formula (1:2 complex) | C₄H₈BF₃O₄ | avantorsciences.com |

| Appearance (1:2 complex) | Clear light yellow to yellow-brown liquid | avantorsciences.com |

| Coordination Geometries | 1:1, 1:2, and 2:2 complexes have been studied theoretically. |

Reactivity Profiles with Diverse Nucleophilic Species and Organic Substrates

The this compound adduct is a versatile reagent in organic synthesis, acting as a catalyst and a source of both acetic acid and boron trifluoride. Its reactivity is influenced by the Lewis acidic nature of the boron center and the nucleophilic character of the coordinated acetic acid.

The complex can react with a variety of nucleophiles. For instance, the boron trifluoride moiety can be attacked by stronger Lewis bases, leading to a displacement of the acetic acid. The complex is also known to react with water. chemrxiv.org

In organic reactions, the this compound complex is often used as a catalyst. For example, it can catalyze acylation and alkylation reactions. The complex can also be used in reactions where a controlled delivery of boron trifluoride is required. The reactivity of the adduct is often compared to that of other boron trifluoride complexes, such as BF₃-etherate. The choice of the specific BF₃ complex can influence the outcome of a reaction due to differences in their reactivity and stability.

The reactivity of the adduct is also dependent on the nature of the organic substrate. It can interact with functional groups that have nucleophilic character, such as alcohols, amines, and carbonyl compounds. These interactions can lead to a variety of chemical transformations, including esterification, amidation, and the formation of new carbon-carbon bonds. The study of the reactivity profiles of the this compound adduct with different nucleophiles and organic substrates is an active area of research, with the goal of developing new and efficient synthetic methodologies.

Studies on Reactivity with Water and Moisture-Sensitive Interactions

The this compound complex, a Lewis acid adduct, is recognized for its sensitivity to moisture. noaa.govthermofisher.comchemicalbook.com Contact with water or moist air leads to decomposition and hydrolysis. noaa.govguidechem.com In moist air, the complex forms dense, pungent white fumes. noaa.gov The reaction with water is not a simple dissolution; instead, a chemical reaction, or hydrolysis, occurs. noaa.govchemicalbook.comguidechem.comnoaa.gov

When complexed with acetic acid, the adduct's interaction with water is similarly characterized as a decomposition or reaction rather than simple solubility. noaa.govguidechem.com While detailed mechanistic studies specifically on the hydrolysis of the this compound adduct are not extensively detailed in the provided results, the known reactivity of BF₃ with water suggests a similar pathway. The complex will likely hydrolyze to form boric acid, fluoroboric acid, and acetic acid. wikipedia.orgvedantu.com This reactivity underscores the need to handle the complex under dry, inert conditions. thermofisher.comchemicalbook.com

Research on the hydrolysis of related organotrifluoroborates, which also require hydrolysis for subsequent reactions, indicates that the process can be influenced by factors such as pH, the nature of the organic group, and even physical conditions like the shape of the reaction vessel and stir rate. uvic.ca This suggests that the hydrolysis of the this compound complex may also be sensitive to such environmental parameters.

Table 1: Summary of Reactivity with Water and Moisture

| Condition | Observation | Products of Reaction | Citations |

| Moist Air | Forms dense white fumes; pungent odor. | Not specified, implies decomposition. | noaa.gov |

| Contact with Water | Described as reactive, decomposes, soluble via reaction. | Boric acid, Fluoroboric acid. | noaa.govguidechem.comnoaa.govwikipedia.orgvedantu.com |

| Storage | Recommended to be stored under a dry, inert atmosphere (e.g., nitrogen). | N/A | thermofisher.comchemicalbook.com |

Catalytic Efficacy and Mechanistic Investigations of Acetic Acid;trifluoroborane in Organic Transformations

Catalytic Applications in Carbonyl Chemistry and Related Reactionsnih.gov

The interaction of the boron trifluoride-acetic acid complex with carbonyl compounds is central to its catalytic activity. The Lewis acidic boron center activates the carbonyl group, rendering it more susceptible to nucleophilic attack.

Boron trifluoride and its complexes are recognized catalysts for esterification reactions. nih.gov The acetic acid;trifluoroborane complex, in particular, is employed in processes such as the synthesis of tricyclodecenyl esters, which are valuable fragrance components. google.com These reactions typically involve the acid-catalyzed addition of a carboxylic acid across a double bond, as seen in the reaction of dicyclopentadiene (B1670491) with acetic acid to produce tricyclodecenyl acetate. google.com The catalyst facilitates the formation of esters from carboxylic acids and alcohols, a classic transformation in organic synthesis. masterorganicchemistry.com While various BF3 adducts are used, the acetic acid complex is a notable reagent in this class. google.comgoogle.com For instance, the boron trifluoride-methanol complex is highly efficient for the esterification of derivatives of 2,4-dichlorophenoxyacetic acid (2,4-D). The general principle involves the activation of the carboxylic acid by the Lewis acid, making it a better electrophile for the alcohol nucleophile.

The this compound complex plays a significant role in the activation of aldehydes and ketones for various synthetic transformations. Acetic acid itself can act as a promoter in the reduction of these carbonyl compounds. nih.gov In these reactions, the acid is believed to function as a Brønsted acid, activating the carbonyl group toward nucleophilic attack without reacting with the hydride source. nih.gov This activation makes the carbonyl carbon more electrophilic. youtube.comyoutube.com

Research has demonstrated that acetic acid promotes the reduction of aldehydes and ketones by N-heterocyclic carbene (NHC) boranes. nih.gov Aldehydes can be selectively reduced in the presence of ketones using this system. nih.gov For example, a mixture of an aldehyde and a ketone treated with an NHC-borane and acetic acid resulted in the exclusive reduction of the aldehyde to the primary alcohol, leaving the ketone untouched. nih.gov Ketone reductions are generally slower but can be accelerated by using a larger excess of acetic acid. nih.gov

| Substrate | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 3-Phenylpropanal | 3-Phenyl-1-propanol | 0.5 | 95 |

| Benzaldehyde | Benzyl alcohol | 1 | 98 |

| 4-Nitrobenzaldehyde | 4-Nitrobenzyl alcohol | 1 | 85 |

| Acetophenone | 1-Phenylethanol | 24 | 90 (with 5 equiv. acetic acid) |

| 4-Acetylbenzaldehyde | 4-Acetylbenzyl alcohol | 24 | 79 |

Strategic Use in Polymerization and Alkylation Reactionsnih.gov

Boron trifluoride and its complexes are potent catalysts for polymerization and alkylation reactions, largely due to their strong Lewis acid character. heyigasglobal.com The this compound complex is specifically implicated in the production of C9 petroleum resins, where it catalyzes the necessary cracking and distillation reactions. heyigasglobal.com Many olefin polymerization reactions utilize BF3 as an initiator, often in conjunction with a proton donor like water. nih.govchemicalbook.com The complex can also catalyze the isomerization of alkanes and alkenes. nih.gov

In alkylation reactions, boron trifluoride etherate (a related BF3 complex) has been shown to promote the ethylation of aryl alcohols. nih.gov The proposed mechanism involves the coordination of the alcohol's oxygen atom to the boron trifluoride, which facilitates the transfer of an alkyl group. nih.gov It is plausible that the this compound complex functions via a similar mechanism in alkylation processes. thieme-connect.com

Stereoselective and Diastereoselective Synthesis Applications

The Lewis acidity of boron trifluoride complexes is harnessed to control the stereochemical outcome of various reactions, leading to the formation of specific stereoisomers.

Boron trifluoride complexes are effective catalysts in asymmetric synthesis, including the Mannich reaction, a cornerstone of carbon-carbon bond formation. researchgate.net In these reactions, a boron trifluoride complex, such as boron trifluoride diethyl etherate, catalyzes the reaction of an imine with a nucleophile to produce β-amino carbonyl compounds. researchgate.netingentaconnect.com The use of a chiral template or auxiliary, often derived from carbohydrates, allows for high diastereoselectivity. researchgate.net

For example, the diastereospecific synthesis of β-N-glycosidically linked α-aminophosphonic acid derivatives has been achieved with high yields and diastereomeric ratios greater than 19:1 using O-pivaloylated galactosylamine as a chiral template and boron trifluoride diethyl etherate as the catalyst. researchgate.net The Lewis acid activates the imine, facilitating the nucleophilic attack of diethyl phosphite. researchgate.net While this example uses the etherate complex, the catalytic principle relies on the BF3 moiety, which is the active component in the acetic acid complex as well.

| Aldehyde Precursor | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Benzaldehyde | N-galactosyl α-amino(phenyl)methylphosphonate | 92 | >19:1 |

| 4-Chlorobenzaldehyde | N-galactosyl α-amino(4-chlorophenyl)methylphosphonate | 93 | >19:1 |

| 4-Methylbenzaldehyde | N-galactosyl α-amino(4-methylphenyl)methylphosphonate | 95 | >19:1 |

| 2-Naphthaldehyde | N-galactosyl α-amino(2-naphthyl)methylphosphonate | 90 | >19:1 |

The catalytic system involving boron trifluoride in acetic acid is crucial for the highly stereoselective functionalization of complex molecules like bile acids. Bile acids are steroids that serve as important biological molecules and synthetic precursors. wgtn.ac.nz An efficient method for preparing 4β- and 6α-hydroxylated bile acids involves a key acetoxylation step.

This transformation uses lead tetraacetate in the presence of boron trifluoride etherate in acetic acid to achieve highly stereoselective acetoxylation at the 4β and 6α positions of 3- and 7-oxo bile acids, respectively. The boron trifluoride Lewis acid is critical for directing the stereochemical outcome of the reaction. Subsequent reduction and hydrolysis yield the desired hydroxylated bile acids in good yields. This methodology underscores the power of the BF3/acetic acid system to control reactivity and selectivity on intricate steroid skeletons.

| Substrate | Position of Acetoxylation | Product after Reduction/Hydrolysis | Overall Yield |

|---|---|---|---|

| 3-Oxo-5β-cholan-24-oic acid methyl ester | 4β | 3α,4β-Dihydroxy-5β-cholan-24-oic acid methyl ester | Good |

| 7-Oxo-5β-cholan-24-oic acid methyl ester | 6α | 3α,6α,7β-Trihydroxy-5β-cholan-24-oic acid methyl ester | Good |

Advanced Functional Group Transformations

The this compound complex is a versatile reagent for mediating a range of functional group interconversions, prized for its efficacy and specific reactivity.

Protodesilylation and Desilylating Agent Functionality

This compound serves as an effective desilylating agent in organic synthesis. heyigasglobal.comalfachemic.comfishersci.secookechem.com It is particularly noted for its role in the protodesilylation of certain organosilanes. alfachemic.comfishersci.se A key application is the conversion of the dimethylphenylsilyl group into a hydroxyl group. heyigasglobal.comfishersci.secookechem.com This transformation proceeds with retention of configuration at the silicon-bearing carbon, highlighting the specific and controlled nature of the reaction. alfachemic.comfishersci.se The complex's ability to act as a raw material and intermediate in the production of pharmaceuticals and agrochemicals underscores the practical importance of this functionality. heyigasglobal.comalfachemic.com

Table 1: Application of this compound as a Desilylating Agent

| Application | Substrate Group | Product Group | Key Feature | Citations |

|---|---|---|---|---|

| Protodesilylation | Dimethylphenylsilyl | Hydroxyl | Retention of configuration | heyigasglobal.com, alfachemic.com, fishersci.se |

| General Desilylation | Organosilanes | - | Important intermediate synthesis | heyigasglobal.com, alfachemic.com, cookechem.com |

Hydroxylation Reactions Mediated by Boron Trifluoride

The boron trifluoride component of the complex is a powerful Lewis acid that can mediate hydroxylation reactions. When combined with a potent oxidizing agent like peroxytrifluoroacetic acid, boron trifluoride facilitates electrophilic attack on aromatic rings to directly introduce a hydroxyl group. acs.org This reagent system, CF₃CO₃H-BF₃, is considered a source of electrophilic hydroxyl (OH⁺), enabling the conversion of alkylbenzenes to phenols and quinones. acs.org For instance, mesitylene (B46885) can be converted to mesitol in nearly quantitative yield at low temperatures (-40°C to 0°C) using this system. acs.org The efficiency of this process is markedly reduced if the boron fluoride (B91410) is omitted, indicating its crucial role in activating the peroxide. acs.org Boron trifluoride etherate, a related Lewis acid, has also proven effective for the hydroxylation of double bonds through hydroboration-oxidation, a foundational reaction in the synthesis of natural products. medcraveonline.comresearchgate.net The reaction involves the addition of a diborane (B8814927) equivalent across the double bond, followed by oxidation with basic hydrogen peroxide to yield an alcohol with retention of stereochemistry. medcraveonline.com

Intermolecular C-H Functionalization and S-H Insertion Reactions

The trifluoroborane moiety is instrumental in catalyzing challenging C-H functionalization and S-H insertion reactions. Boron trifluoride has been shown to promote C–H insertion reactions of benzynes that bear pendant alkyl groups, imparting carbene-like character to the benzyne (B1209423) carbon and representing a unique catalytic role for a non-transition metal. nih.gov Furthermore, trifluoroborane-catalyzed reactions of α-diazophosphonates with thiols have been developed, providing a direct method for constructing N,S-acetals with quaternary centers through a combined C-H functionalization/S-H insertion process. researchgate.net Trifluoroborane Lewis acids, such as BF₃·Et₂O, also catalyze the regioselective intermolecular C-H insertion reactions of α-diazophosphonates with indole (B1671886) and pyrrole (B145914) derivatives, offering straightforward access to complex aminophosphonates. researchgate.net These methodologies highlight the ability of boron trifluoride to activate otherwise inert C-H bonds for the formation of new carbon-carbon and carbon-heteroatom bonds.

Table 2: Examples of Boron Trifluoride-Mediated C-H/S-H Reactions

| Reaction Type | Substrates | Catalyst/Promoter | Product Type | Citations |

|---|---|---|---|---|

| C-H Insertion | Benzynes with alkyl groups | Boron Trifluoride (BF₃) | Indane derivatives | nih.gov |

| C-H Functionalization / S-H Insertion | α-Diazophosphonates, Thiols | Trifluoroborane | N,S-Acetal Quaternary Centers | researchgate.net |

| Intermolecular C-H Insertion | α-Diazophosphonates, Indoles/Pyrroles | BF₃·Et₂O | β-aminophosphonates | researchgate.net |

Transmetalation and Cross-Coupling Methodologies (e.g., Suzuki Reaction Context)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, forming carbon-carbon bonds by coupling organoboron compounds with organic halides, catalyzed by a palladium complex. libretexts.orgwikipedia.org The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often rate-determining. nih.govrsc.org

Organotrifluoroborates have emerged as valuable coupling partners in Suzuki reactions. organic-chemistry.org The this compound complex can be seen in this context as a precursor or a related species to the trifluoroborate salts that participate in these couplings. The activation of the organoboron species, often with a base, is crucial for enhancing the polarization of the organic ligand and facilitating its transfer to the palladium catalyst. organic-chemistry.org An acylative Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluorides has been developed, showcasing a method to synthesize a wide range of ketones under mild conditions. nih.gov This highlights the utility of trifluoroborate derivatives in expanding the scope of traditional cross-coupling chemistry. nih.govorganic-chemistry.org

Table 3: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description | Reactants | Product | Citations |

|---|---|---|---|---|

| Oxidative Addition | The active Pd(0) catalyst inserts into the organic halide (R¹-X) bond. | Pd(0) catalyst, R¹-X | Organopalladium(II) intermediate | libretexts.org |

| Transmetalation | The organic group (R²) from the activated organoboron species transfers to the palladium center. | Organopalladium(II) intermediate, Activated Organoboron (e.g., trifluoroborate) | Di-organopalladium(II) complex | nih.gov, organic-chemistry.org, wikipedia.org |

| Reductive Elimination | The two organic groups (R¹ and R²) couple and are eliminated from the palladium center, regenerating the Pd(0) catalyst. | Di-organopalladium(II) complex | Coupled product (R¹-R²), Pd(0) catalyst | libretexts.org |

Computational Chemistry and Theoretical Modeling of Acetic Acid;trifluoroborane Systems

High-Level Ab Initio and Density Functional Theory (DFT) Calculations.acs.orgmdpi.com

The foundation of understanding the acetic acid;trifluoroborane system lies in the application of advanced computational methods. Both high-level ab initio techniques and various DFT functionals have been employed to model the geometric structures, energies, and bonding properties of the complex. acs.orgmdpi.com These methods provide a theoretical framework for interpreting experimental observations and predicting the behavior of the system.

Energetic Calculations for Adduct Stability and Reaction Pathways (e.g., G4* Method).acs.orgmdpi.comnih.gov

To accurately determine the stability of the acetic acid-BF₃ adduct, researchers have utilized robust computational protocols such as the G4* method. mdpi.comnih.gov The G4* method is a modified version of the G4 ab initio method, which is a composite approach that combines Møller–Plesset perturbation theory up to the fourth order with coupled-cluster theory (CCSD(T)) to precisely account for electron correlation effects. mdpi.com This method also includes a correction to the Hartree-Fock limit. mdpi.com In the G4* variant, geometries are typically optimized using a method like B3LYP with an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ) to better handle the weak interactions present in such adducts. mdpi.com

Studies employing DFT methods, such as B3LYP and PBE with the 6-311++G(3df,2pd) basis set, have calculated the enthalpy of complexation for the 1:1 acetic acid:BF₃ adduct. acs.orgnih.gov These calculations indicate that while acetic acid has a preference for dimerization over complexation with BF₃, the formation of the Acetic acid:BF₃ complex is still a favorable interaction. acs.orgnih.gov The interaction of BF₃ with the acetic acid dimer also leads to the formation of very stable trimers. acs.orgnih.gov

Table 1: Calculated Interaction Enthalpies for Acetic Acid and its Adduct with BF₃

| Interacting Species | Computational Method | Interaction Enthalpy (kcal/mol) | Source |

| Acetic Acid Dimer | B3LYP/6-311++G(3df,2pd) | -17.1 | acs.org |

| Acetic Acid:BF₃ | B3LYP/6-311++G(3df,2pd) | -14.8 | acs.org |

| Acetic Acid Dimer:BF₃ | B3LYP/6-311++G(3df,2pd) | -11.9 | acs.org |

This table presents theoretical interaction enthalpies calculated using Density Functional Theory.

Vibrational Spectroscopy Simulations and Experimental Correlation.acs.orgnih.gov

Computational simulations of the vibrational spectra of the this compound complex provide valuable insights that can be correlated with experimental data. These simulations allow for the assignment of specific vibrational modes and the analysis of frequency shifts upon complexation. acs.orgnih.gov

Analysis of O-BF₃ Vibrational Modes.acs.orgnih.gov

Upon formation of the adduct, new vibrational modes corresponding to the interaction between the oxygen atom of the acetic acid and the boron atom of trifluoroborane (O-BF₃) appear in the calculated spectra. acs.orgnih.gov A detailed comparison of the vibrational frequencies for these O···BF₃ modes has been performed using methods like B3LYP and MP2 with the 6-311++G(3df,2pd) basis set. acs.orgnih.gov These calculations are crucial for identifying the spectroscopic signatures of complex formation.

Spectroscopic Shifts (e.g., nu(OH) Band) in Complexes.acs.orgnih.gov

A significant indicator of the interaction between acetic acid and trifluoroborane is the shift in the hydroxyl (OH) stretching frequency, denoted as ν(OH). acs.orgnih.gov Theoretical calculations have been used to predict the shift of the ν(OH) band upon complexation. acs.orgnih.gov These theoretical frequency shifts can then be compared with available experimental information to validate the computational models. acs.orgnih.gov

Table 2: Calculated Vibrational Frequency Shifts in Acetic Acid upon Complexation with BF₃

| Vibrational Mode | Monomer Frequency (cm⁻¹) | Complex Frequency (cm⁻¹) | Shift (cm⁻¹) | Computational Method | Source |

| ν(OH) | 3584 | 3524 | -60 | B3LYP/6-311++G(3df,2pd) | acs.org |

This table showcases the calculated shift in the hydroxyl stretching frequency of acetic acid when it forms a complex with trifluoroborane, as determined by DFT calculations.

Electron Density Topologies and Quantum Chemical Bonding Analysis.mdpi.com

To gain a deeper understanding of the nature of the chemical bond between acetic acid and trifluoroborane, quantum chemical topology methods like the Quantum Theory of Atoms in Molecules (QTAIM) are employed. mdpi.com This analysis focuses on the topology of the electron density to characterize the interactions within the molecular system.

Characterization of Bond Critical Points.mdpi.com

A key aspect of QTAIM is the identification and characterization of bond critical points (BCPs). A BCP is a point along the bond path between two atoms where the electron density is at a minimum along the path but a maximum in the perpendicular plane. The properties of the electron density at the BCP provide valuable information about the nature and strength of the chemical bond. mdpi.com For the this compound adduct, the analysis of the BCP for the O-B bond is of particular interest. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify the interaction. For BF₃ adducts with oxygen bases, these analyses provide quantitative measures of the strength and covalent character of the dative bond. mdpi.com

Investigation of Non-Covalent Interactions (e.g., C-H···F Hydrogen Bonding)

Theoretical studies have illuminated the subtle yet significant non-covalent interactions within the this compound system and its analogues. While the primary interaction is the dative bond between the oxygen of the acetic acid's carbonyl group and the boron atom of BF3, other non-covalent forces play a crucial role in the geometry and stability of the complex.

The formation of these C-H···F hydrogen bonds is confirmed through methods like Natural Bond Orbital (NBO) analysis. This analysis reveals a non-negligible population of the corresponding C-H antibonding orbitals. This population results in measurable changes to the molecular geometry, such as the lengthening of the involved C-H bonds and a decrease in the electron density at the C-H bond critical point (BCP). preprints.org These interactions arise between the hydrogen atoms of the methyl group of acetic acid and the fluorine atoms of boron trifluoride. preprints.org

Table 1: Computed Effects of C-H···F Hydrogen Bonding in an Analogous Ester/BF3 Complex

| Parameter | Observation | Magnitude of Change |

|---|---|---|

| C-H Bond Length | Lengthening of the participating C-H bonds | 0.006 Å |

| Electron Density | Decrease at the C-H Bond Critical Point (BCP) | Not specified |

This data is based on computational analysis of the ethyl acetate/BF3 complex, which serves as a close analogue for the this compound system. preprints.org

These non-covalent interactions are a key difference when comparing the formation of BF3 complexes to protonation processes. In protonation, such secondary interactions are not possible, highlighting a unique aspect of the structural chemistry of these Lewis acid adducts. preprints.org

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are invaluable for elucidating the reaction mechanisms where the this compound complex acts as a catalyst or an intermediate. Boron trifluoride is a potent Lewis acid, and its complexation with acetic acid can significantly alter the reactivity of the acid, facilitating various organic transformations. chemicalbook.com

Theoretical studies on the complexation of acetic acid with BF3 show that while acetic acid has a preference for dimerization, its interaction with BF3 to form the 1:1 adduct is also significant. researchgate.net Computational models indicate that the interaction of BF3 with a monomer of acetic acid is stronger than its interaction with the acetic acid dimer. This suggests that in a reaction medium, the monomeric BF3-acetic acid adduct may be the more reactive species. researchgate.net

In catalyzed reactions, such as the Diels-Alder reaction, BF3 acts by increasing the polarization and charge transfer between the reacting molecules. researchgate.net The formation of the adduct with a dienophile, for instance, enhances its electrophilicity, thereby lowering the activation energy of the reaction. Computational studies can model these transition states and quantify the reduction in the energy barrier, providing a clearer picture of the catalytic effect. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetic acid |

| Boron trifluoride |

| Ethyl acetate |

Comparative Studies and Structure Reactivity Relationships of Acetic Acid;trifluoroborane

Comparison of Lewis Acidity with Other Boron Trifluoride Adducts and Analogues

The Lewis acidity of the Acetic acid;trifluoroborane complex is a critical determinant of its chemical behavior. Boron trifluoride (BF₃) itself is a potent Lewis acid due to the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. When BF₃ forms an adduct with a Lewis base, such as acetic acid or diethyl ether, the resulting complex's effective Lewis acidity is modulated by the nature of the base.

The strength of boron-based Lewis acids is often evaluated through experimental methods, such as Gutmann's acceptor number (AN), or through theoretical calculations of properties like fluoride (B91410) ion affinity (FIA). researchgate.net The Lewis acidity of boron trihalides follows the trend BF₃ < BCl₃ < BBr₃. unlp.edu.ar This order is counterintuitive based on electronegativity alone but is explained by the degree of π-bonding between the boron atom and the halogen atoms, which is strongest for the B-F bond, and the energy required to change the geometry of the borane (B79455) from planar to pyramidal upon adduct formation. unlp.edu.archemrxiv.org

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is another important boron-based Lewis acid whose strength is often compared to BF₃. Its Lewis acidity is generally considered to be intermediate between that of BF₃ and BCl₃. maynoothuniversity.ie

When comparing BF₃ adducts, the stability of the complex provides insight into the relative basicity of the Lewis base and the residual acidity of the complex. Theoretical studies on the complexation of BF₃ with various oxygen-containing Lewis bases, including acetic acid, methanol (B129727), and ethers, have been conducted to determine their relative stabilities. researchgate.net For instance, the commonly used laboratory reagent, boron trifluoride diethyl etherate (BF₃·OEt₂), serves as a convenient source of BF₃, with the ether acting as a stabilizing but labile Lewis base. wikipedia.org The interaction strength in this compound is significant, forming a potent catalyst. heyigasglobal.com Theoretical calculations have shown that the BF₃ complex with the acetic acid monomer is less stable than the acetic acid dimer itself, but more stable than the BF₃ complexes with methanol or dimethyl ether. researchgate.net

| Compound | Relative Lewis Acidity | Key Features |

|---|---|---|

| Boron trifluoride (BF₃) | Strong (but weaker than BCl₃) | Significant B-F pπ-pπ back-bonding reduces acidity. unlp.edu.archemrxiv.org |

| Boron trichloride (B1173362) (BCl₃) | Very Strong | Weaker pπ-pπ back-bonding compared to BF₃ leads to higher acidity. unlp.edu.ar |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Very Strong | Acidity is intermediate between BF₃ and BCl₃; bulky C₆F₅ groups influence reactivity. maynoothuniversity.ie |

| This compound | Moderate (as a complex) | Stable adduct; acts as a source of BF₃ or as a proton-delivering catalyst. researchgate.netheyigasglobal.com |

| Boron trifluoride diethyl etherate (BF₃·OEt₂) | Moderate (as a complex) | Common laboratory reagent; ether is a labile ligand, making it a convenient BF₃ source. wikipedia.org |

Comparative Analysis of Catalytic Performance with Other Lewis Acids

When compared with other Lewis acids, the performance of this compound can be context-dependent. For example, tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a highly effective catalyst for a wide range of reactions, including hydrosilylations, C-H functionalization, and as a component in "frustrated Lewis pair" chemistry. maynoothuniversity.iecardiff.ac.uknih.gov In certain applications, such as the C-H chalcogenation of arenes, B(C₆F₅)₃ has shown superiority over other borane catalysts. cardiff.ac.uk The choice between this compound and B(C₆F₅)₃ often depends on the specific substrate, desired selectivity, and reaction conditions. The hydrated form of B(C₆F₅)₃, B(C₆F₅)₃·H₂O, is also known to function as a strong Brønsted acid catalyst, expanding its range of applications. rsc.org

The catalytic activity of this compound is often benchmarked against the more common BF₃·OEt₂. While both serve as sources of BF₃, the presence of acetic acid can provide a Brønsted acidic proton, leading to a different mechanistic pathway and potentially enhanced reactivity in protic environments or in reactions where protonolysis is a key step. The complex is noted for enhancing reaction efficiency and reducing waste, which is advantageous in industrial settings. heyigasglobal.com

| Catalyst | Typical Reactions Catalyzed | Comparative Performance Notes |

|---|---|---|

| This compound | Esterification, Polymerization, Alkylation | Noted for high efficiency, accelerating rates, and increasing yields in industrial processes. heyigasglobal.com |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Hydrosilylation, C-H Functionalization, Frustrated Lewis Pair Chemistry | Often used in metal-free catalysis; can exhibit superior performance and unique reactivity. cardiff.ac.uknih.gov |

| Boron trifluoride diethyl etherate (BF₃·OEt₂) | Epoxide ring-opening, Friedel-Crafts reactions | A general-purpose Lewis acid; its performance can be matched or exceeded by more specialized catalysts. wikipedia.org |

| Aluminum trichloride (AlCl₃) | Friedel-Crafts reactions, Acylations | A very strong and widely used Lewis acid, though often requires stoichiometric amounts and can be sensitive to moisture. researchgate.net |

Structural and Electronic Similarities with Related Fluorinated Carboxylic Acids and Borane Compounds

The structure and electronics of this compound can be understood by comparing its constituent parts to related molecules. The acetic acid ligand is electronically similar to other fluorinated carboxylic acids, while the trifluoroborane moiety shares features with other borane-based Lewis acids.

The acidity of a carboxylic acid is highly sensitive to the presence of electron-withdrawing substituents on the α-carbon. libretexts.org Acetic acid itself is a relatively weak acid. However, the sequential substitution of hydrogen atoms with highly electronegative fluorine atoms causes a dramatic increase in acidity. This is due to the strong electron-withdrawing inductive effect of fluorine, which stabilizes the negative charge of the carboxylate conjugate base. libretexts.orgaskfilo.com Fluoroacetic acid is significantly more acidic than acetic acid, and trifluoroacetic acid is a very strong acid. quora.comresearchgate.net This trend highlights the powerful electronic influence that fluorine atoms can exert, a principle that also applies to the fluorine atoms in the trifluoroborane part of the complex.

| Carboxylic Acid | Structure | Approximate pKa |

|---|---|---|

| Acetic acid | CH₃COOH | 4.76 askfilo.com |

| Fluoroacetic acid | FCH₂COOH | 2.59 askfilo.com |

| Difluoroacetic acid | F₂CHCOOH | 1.34 |

| Trifluoroacetic acid | F₃CCOOH | 0.23 quora.com |

Structurally, the trifluoroborane unit in the complex is related to other boranes like B(C₆F₅)₃. In its free form, BF₃ is a trigonal planar molecule. Upon forming an adduct with acetic acid, the geometry around the boron atom changes to tetrahedral. The electronic properties of the boron center are dictated by its substituents. In BF₃, the highly electronegative fluorine atoms make the boron center highly electrophilic. However, this effect is partially counteracted by pπ-pπ back-donation from the fluorine lone pairs into the vacant p-orbital of boron. chemrxiv.org

In B(C₆F₅)₃, the pentafluorophenyl rings are also strongly electron-withdrawing, which enhances the Lewis acidity of the boron center. researchgate.net Unlike the compact fluorine atoms, the C₆F₅ groups are bulky, which can sterically hinder the formation of adducts with Lewis bases but also contributes to the unique reactivity observed in frustrated Lewis pair chemistry. maynoothuniversity.ieresearchgate.net The B-C bonds in B(C₆F₅)₃ have less ionic character than the B-F bonds in BF₃, making B(C₆F₅)₃ a "softer" Lewis acid, which influences its interaction with different types of Lewis bases. researchgate.net

Emerging Research Frontiers and Industrial Applications of Acetic Acid;trifluoroborane

Utilization in Pharmaceutical Intermediate Synthesis and Drug Development

Acetic acid;trifluoroborane serves as a potent and versatile Lewis acid catalyst in organic synthesis, playing a crucial role in the efficient production of pharmaceutical intermediates. unacademy.comarkema.comheyigasglobal.com Its primary function is to accelerate reaction rates and increase product yields in a variety of chemical transformations essential for drug development. nih.govheyigasglobal.com

The complex is widely employed in key reactions such as:

Esterification: Facilitating the formation of esters, which are common functional groups in active pharmaceutical ingredients (APIs). heyigasglobal.com

Alkylation: Promoting the addition of alkyl groups to molecules, a fundamental step in building the carbon skeleton of many drugs. heyigasglobal.com

Polymerization: Acting as an initiator in polymerization reactions.

Fries Rearrangement: It is a critical catalyst in the Fries rearrangement reaction, a key step in the total synthesis of furanaphin. heyigasglobal.com

Intramolecular Amination: The complex also functions as a co-catalyst in the intramolecular amination of primary sulfonamides to create cyclic carbamates. heyigasglobal.com

By enhancing the efficiency and selectivity of these synthetic steps, the compound helps streamline the manufacturing process for fine chemicals and pharmaceuticals, ensuring high purity and consistency in the final products. heyigasglobal.comnih.gov

Table 1: Catalytic Applications in Organic Synthesis

| Reaction Type | Role of this compound | Industry Relevance |

|---|---|---|

| Esterification | Lewis Acid Catalyst | Pharmaceuticals, Fragrances heyigasglobal.com |

| Alkylation | Lewis Acid Catalyst | Pharmaceuticals, Petrochemicals heyigasglobal.comheyigasglobal.com |

| Polymerization | Catalyst/Initiator | Plastics, Resins heyigasglobal.com |

| Fries Rearrangement | Lewis Acid Catalyst | Pharmaceutical Synthesis (e.g., furanaphin) heyigasglobal.com |

| Intramolecular Amination | Co-catalyst | Pharmaceutical Synthesis heyigasglobal.com |

Advancements in Materials Science: Lewis Acid-Base Adduct Engineering for Novel Materials

The unique properties of this compound as a Lewis acid-base adduct are being leveraged in materials science for the engineering of novel materials. heyigasglobal.com A Lewis acid is a chemical species that can accept an electron pair from a Lewis base to form a coordinate covalent bond, resulting in a Lewis adduct. heyigasglobal.com This fundamental interaction is pivotal in catalysis and material design.

In materials science, boron trifluoride and its adducts are instrumental as catalysts in the polymerization of materials like epoxy and phenolic resins, as well as polyethylene (B3416737) and polypropylene. unacademy.comheyigasglobal.com The catalytic activity of the adduct facilitates precise control over polymer structures, influencing the properties of the resulting materials.

Recent research has focused on harnessing the reversible nature of Lewis acid-base bonding to create "smart" or responsive polymers. psu.edu These materials can change their properties in response to external stimuli, with potential applications in sensors, drug delivery, and self-healing materials. psu.edu Furthermore, BF3-based adducts are under investigation as electrolyte additives for lithium-ion batteries. researchgate.netresearchgate.net These additives can improve the efficiency and cycling stability of batteries by modifying the electrode surfaces and reducing interfacial impedance, a critical area in the development of advanced energy storage materials. researchgate.netresearchgate.net

Research and Development Utilizing Nanopowder and Submicron Forms

To meet the demands of advanced research and specialized applications, this compound is available in high-purity, submicron, and nanopowder forms. heyigasglobal.com These specialized forms are utilized in cutting-edge research and development projects where particle size and surface area are critical parameters. heyigasglobal.com The use of nanomaterials can lead to enhanced catalytic activity and novel material properties, opening up new avenues for innovation in both industrial and pharmaceutical applications. heyigasglobal.com

Environmental and Economic Considerations in Industrial Chemical Processes

The industrial application of this compound presents both economic advantages and environmental considerations. From an economic standpoint, its high catalytic efficiency is a significant benefit. By accelerating reaction rates and improving yields, the catalyst can lead to faster, larger-scale production and reduced operating costs. nih.gov This enhancement in process efficiency also contributes to waste reduction, aligning with the principles of green chemistry. nih.gov

Environmentally, the compound is not known to be hazardous to the environment and is not expected to persist, as it is soluble in water. However, its handling requires strict safety protocols. As a moisture-sensitive and corrosive substance, improper handling, storage, or disposal can pose risks. heyigasglobal.comchemicalbook.com Contact with water can produce hydrogen fluoride (B91410) gas, and runoff from spills or fire control could be corrosive and lead to environmental contamination. heyigasglobal.com Therefore, effective waste management and treatment procedures are necessary to minimize environmental impact. heyigasglobal.com

Future Perspectives in Boron-Fluorine Chemistry and Catalysis

The future of this compound and related boron-fluorine compounds appears promising, driven by growing demand in high-tech sectors. The market for boron trifluoride and its complexes is expected to expand, particularly in the chemical, pharmaceutical, and semiconductor industries. [previous search]

Future trends point towards greater adoption of these catalysts in green chemistry to create more sustainable and efficient manufacturing processes. nih.gov In materials science, ongoing research into BF3 complexes for advanced electronics, such as in the manufacturing of semiconductors and OLED panels, is expected to yield new innovations. heyigasglobal.com Furthermore, their role as electrolytes in next-generation batteries continues to be a significant area of research. researchgate.netresearchgate.net The versatility of boron trifluoride as a powerful Lewis acid and a building block for other boron compounds ensures its continued importance in advancing the frontiers of chemistry and catalysis. wikipedia.org

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 373-61-5 thermofisher.com |

| Molecular Formula | C4H8BF3O4 thermofisher.com |

| Appearance | Colorless to light yellow liquid heyigasglobal.comthermofisher.com |

| Density | 1.353 g/mL at 25 °C chemicalbook.com |

| Refractive Index | n20/D 1.368 chemicalbook.com |

| Assay (% BF3) | 35-38% thermofisher.com |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing acetic acid-trifluoroborane complexes, and how can purity be verified experimentally?

- Methodological Answer : The synthesis typically involves reacting trifluoroborane (BF₃) with acetic acid in a 1:2 molar ratio under controlled temperatures (<40°C) to avoid decomposition . Purity can be assessed via NMR spectroscopy (e.g., observing characteristic peaks for BF₃ coordination at ~0 ppm in ¹⁹F NMR) . Quantitative analysis may employ titration with standardized bases to determine residual acidity. For structural confirmation, FT-IR can identify B-O and C=O stretching vibrations (~1300 cm⁻¹ and ~1700 cm⁻¹, respectively) .

| Key Synthesis Parameters | Analytical Techniques |

|---|---|

| Molar ratio (BF₃:CH₃COOH = 1:2) | ¹H/¹⁹F NMR |

| Temperature control (<40°C) | FT-IR |

| Reaction time (>2 hours) | Acid-base titration |

Q. How does the Lewis acidity of BF₃ in the acetic acid complex influence its catalytic activity in organic reactions?

- Methodological Answer : The BF₃-acetic acid complex acts as a mild Lewis acid catalyst in Friedel-Crafts alkylation and esterification. Its acidity can be modulated by varying the acetic acid ratio. Comparative studies using Hammett acidity functions or computational methods (e.g., DFT calculations of electrophilicity indices) are recommended to quantify acidity . Experimental validation includes kinetic studies of model reactions (e.g., benzoylation of toluene) under controlled BF₃ concentrations .

Advanced Research Questions

Q. What are the discrepancies in reported stability data for BF₃-acetic acid complexes, and how can they be resolved?

- Methodological Answer : Contradictions in stability data (e.g., decomposition temperatures ranging from 60–100°C) may arise from impurities (e.g., residual HF) or moisture sensitivity . Researchers should:

- Conduct thermogravimetric analysis (TGA) under inert atmospheres.

- Compare batch-specific impurity profiles via ICP-MS for trace metals or ion chromatography for halides .

- Replicate experiments using rigorously dried reagents and anhydrous conditions .

Q. How can computational modeling elucidate the solvation dynamics of BF₃-acetic acid in non-polar solvents?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields parameterized for boron complexes (e.g., using Gaussian09 for DFT-optimized geometries) can model solvation shells. Pair correlation functions (PCFs) between BF₃ and acetic acid in solvents like toluene may reveal clustering tendencies. Experimental validation via small-angle X-ray scattering (SAXS) can correlate simulated and observed radial distribution patterns .

Q. What environmental impacts arise from BF₃-acetic acid use, and how can lab-scale waste be managed?

- Methodological Answer : While BF₃ is not ozone-depleting, its hydrolysis generates HF, requiring neutralization with CaCO₃ prior to disposal . Life-cycle assessments (LCAs) should quantify HF emissions per mole of complex used. Alternatives like immobilized BF₃ on silica gel reduce volatility and waste .

Data Analysis & Experimental Design

Q. How should researchers design experiments to distinguish between BF₃-acetic acid and competing catalysts (e.g., H₂SO₄) in esterification reactions?

- Methodological Answer :

- Controlled Variables : Fix temperature, molar ratios, and solvent polarity.

- Metrics : Compare reaction rates (via GC-MS), byproduct formation (e.g., sulfonates vs. borate esters), and catalyst recyclability .

- Statistical Tools : Use ANOVA to assess significance of rate differences across catalyst types.

Q. What are the pitfalls in interpreting NMR data for BF₃-acetic acid complexes?

- Methodological Answer : Common errors include:

- Overlooking ¹⁰B/¹¹B isotope splitting in ¹⁹F NMR .

- Misassigning acetic acid protons due to exchange broadening. Use deuterated solvents and variable-temperature NMR to mitigate .

Interdisciplinary Research Considerations

Q. How can hybrid DFT-experimental approaches improve mechanistic understanding of BF₃-acetic acid in glycosylation reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.